molecular formula C18H21NO3 B12724124 N-Depropylpropafenone, (R)- CAS No. 138584-25-5

N-Depropylpropafenone, (R)-

Cat. No.: B12724124
CAS No.: 138584-25-5
M. Wt: 299.4 g/mol
InChI Key: HIGKMVIPYOFHBP-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization as a Major Metabolite within Propafenone (B51707) Metabolism

(R)-N-Depropylpropafenone is a significant compound in the study of pharmaceutical metabolism, specifically as a major active metabolite of the Class 1C antiarrhythmic drug, propafenone. ontosight.ainih.gov Propafenone is administered clinically as a racemic mixture, meaning it contains equal amounts of its two stereoisomers, (R)-propafenone and (S)-propafenone. pom.go.iddrugs.com Upon administration, propafenone undergoes extensive first-pass metabolism in the liver, primarily through two genetically determined pathways. nih.govpom.go.idresearchgate.net

The first major pathway is 5-hydroxylation, a process mediated by the cytochrome P450 enzyme CYP2D6, which produces the active metabolite 5-hydroxypropafenone (B19502). nih.govpgkb.orgtaylorandfrancis.com The second critical pathway is N-depropylation, which yields N-depropylpropafenone (also known as norpropafenone). pom.go.idnih.govpgkb.orgdrugs.comstrides.com This metabolic route is catalyzed by two other cytochrome P450 enzymes, CYP3A4 and CYP1A2. nih.govpom.go.idnih.govtaylorandfrancis.com

N-depropylpropafenone is not a minor by-product; it is one of the two principal active metabolites of propafenone. fda.govnih.govhres.ca Its formation is particularly significant in individuals classified as "poor metabolizers" through the CYP2D6 pathway (less than 10% of patients), where the production of 5-hydroxypropafenone is minimal. pom.go.idpgkb.org In these individuals, the N-depropylation pathway becomes more prominent, and the plasma concentrations of N-depropylpropafenone can be comparable to those found in "extensive metabolizers". pgkb.orgstrides.comfda.gov

Historical Perspective of Metabolite Identification and Research Significance

The investigation of propafenone's metabolic fate began shortly after its introduction as an antiarrhythmic agent. Early research established that the drug was subject to extensive presystemic clearance and biotransformation, leading to significant interindividual variability in patient response. nih.gov Initial studies identified two primary active metabolites: 5-hydroxypropafenone and N-depropylpropafenone. fda.govnih.govnih.gov

Further research using techniques like high-pressure liquid chromatography (HPLC) and later, liquid chromatography-mass spectrometry (LC-MS/MS), allowed for the simultaneous measurement of propafenone and its metabolites in plasma and urine, providing deeper insights into its complex pharmacokinetics. nih.govingentaconnect.comresearchgate.net These analytical advancements enabled researchers to study the metabolites not just as a whole, but to distinguish between the enantiomeric forms, paving the way for a more nuanced investigation of their specific roles.

Rationale for Dedicated Academic Investigation of the (R)-Enantiomer

The dedicated academic investigation of (R)-N-Depropylpropafenone stems from the stereoselective nature of propafenone's metabolism and pharmacology. Propafenone is a chiral drug, and its (R)- and (S)-enantiomers, while having equivalent sodium channel-blocking effects, exhibit different potencies in other areas. researchgate.netdrugs.com Notably, the beta-blocking activity, a key side effect, resides almost entirely in the (S)-enantiomer. researchgate.netingentaconnect.com

This stereoselectivity extends to its metabolism. Studies have revealed that the metabolic pathways can favor one enantiomer over the other and that the enantiomers can interact, influencing each other's clearance. researchgate.net Specifically, research has shown that (R)-propafenone can inhibit the metabolism of (S)-propafenone. ingentaconnect.comahajournals.org This interaction means that administering the racemic mixture results in disproportionately higher plasma concentrations of the more potent beta-blocking (S)-enantiomer than would be expected if the enantiomers were administered separately. ahajournals.org

The N-depropylation pathway itself, mediated by CYP1A2 and CYP3A4, is also enantioselective, and this selectivity can be dependent on the substrate concentration. ingentaconnect.com At lower concentrations, the metabolism of (R)-propafenone may be favored, while at higher concentrations, the (S)-enantiomer may be metabolized faster. ingentaconnect.com

Therefore, a dedicated investigation into (R)-N-Depropylpropafenone is academically crucial for several reasons:

Metabolic Interactions: To elucidate how the formation of (R)-N-Depropylpropafenone is influenced by and, in turn, influences the metabolism of the (S)-enantiomer of the parent drug.

Comprehensive Safety and Efficacy Models: To build more accurate pharmacokinetic and pharmacodynamic models that account for the complex interplay between the parent enantiomers and their respective metabolites. This is essential for predicting patient response and potential side effects, especially considering the metabolic differences between individuals. ingentaconnect.com

By isolating and studying the (R)-enantiomer of this major metabolite, researchers can gain a more complete and precise understanding of propafenone's complex behavior in the body.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138584-25-5

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

1-[2-[(2R)-3-amino-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one

InChI

InChI=1S/C18H21NO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13,19H2/t15-/m1/s1

InChI Key

HIGKMVIPYOFHBP-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC[C@@H](CN)O

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O

Origin of Product

United States

Chemical Synthesis and Analog Design Strategies for R N Depropylpropafenone

Stereoselective Synthetic Pathways for (R)-N-Depropylpropafenone and its Chiral Precursors

The synthesis of the (R)-enantiomer of N-depropylpropafenone necessitates a strategic approach to introduce the chiral center with high enantiomeric purity. The key chiral feature of (R)-N-Depropylpropafenone is the (R)-2-amino-1-propanol moiety attached to a phenoxy group. Stereoselective synthesis can be approached either by using a chiral pool starting material or by employing an asymmetric synthesis strategy.

One common strategy involves the use of chiral precursors. For instance, (R)-glycidol and its derivatives are versatile chiral building blocks that can be used to introduce the desired stereocenter. rsc.org A plausible synthetic route could start with the nucleophilic opening of (R)-epichlorohydrin or a related chiral epoxide by 2-hydroxy-3-phenylpropiophenone. This would be followed by the introduction of the amino group. The stereochemistry of the final product is dictated by the chirality of the starting epoxide.

Alternatively, asymmetric reduction of a precursor ketone can establish the chiral alcohol center. For example, the asymmetric reduction of an α-azido ketone precursor using a chiral reducing agent, such as a borane (B79455) reagent with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), can yield the corresponding (R)-azido alcohol with high enantioselectivity. researchgate.net Subsequent reduction of the azide (B81097) group to the primary amine would furnish the desired (R)-amino alcohol fragment, which can then be coupled with the appropriate aromatic ketone backbone.

Enzyme-catalyzed reactions offer another powerful tool for stereoselective synthesis. iiserpune.ac.innih.gov For example, a prochiral ketone precursor could be subjected to a kinetic resolution using a specific enzyme that selectively reduces one enantiomer, or a transaminase could be used for the stereoselective amination of a ketone. These biocatalytic methods often provide high enantiomeric excess under mild reaction conditions. nih.gov

Table 1: Comparison of Stereoselective Synthetic Strategies

StrategyDescriptionAdvantagesPotential Challenges
Chiral Pool Synthesis Utilization of readily available chiral starting materials, such as (R)-glycidol or (R)-amino acids.Well-defined stereochemistry from the start.Limited availability and potential for racemization during subsequent steps.
Asymmetric Catalysis Use of chiral catalysts (metal complexes or organocatalysts) to induce stereoselectivity in a key reaction step, such as reduction or alkylation.High enantioselectivity, catalytic nature of the chiral source.Catalyst cost and sensitivity, optimization of reaction conditions.
Enzymatic Resolution/Desymmetrization Employment of enzymes to selectively react with one enantiomer of a racemic mixture or to desymmetrize a prochiral substrate. nih.govHigh stereospecificity, mild reaction conditions, environmentally friendly.Enzyme stability and availability, substrate scope limitations.

Design and Synthesis of Novel (R)-N-Depropylpropafenone Analogs and Derivatives

The design and synthesis of novel analogs of (R)-N-Depropylpropafenone are driven by the desire to explore structure-activity relationships (SAR) and to develop compounds with potentially improved pharmacological profiles. Modifications can be targeted at several key positions within the molecule: the aromatic rings, the propanone linker, and the amino alcohol side chain.

Aromatic Ring Modifications: Substitution on the phenyl ring of the propiophenone (B1677668) moiety or the phenoxy ring can significantly influence the electronic and steric properties of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can alter the compound's metabolic stability and receptor binding affinity. cabidigitallibrary.org The synthesis of such analogs would typically involve starting with appropriately substituted benzaldehyde (B42025) or acetophenone (B1666503) derivatives. cabidigitallibrary.orgtsijournals.com

Propanone Linker Modifications: The three-carbon linker can be modified to alter the flexibility and conformation of the molecule. This could involve the introduction of double bonds to create enone systems or the incorporation of heterocyclic rings in place of the linear chain. nih.gov For instance, replacing the propanone with a dihydropyrimidinone scaffold has been explored for other classes of compounds. researchgate.net

Amino Alcohol Side Chain Modifications: The primary amine and the secondary alcohol of the side chain are key functional groups for potential interactions with biological targets. The amine can be derivatized to form amides, sulfonamides, or ureas, which can introduce new hydrogen bonding capabilities. The hydroxyl group can be etherified or esterified. The synthesis of these derivatives would involve standard functional group transformations on the (R)-N-Depropylpropafenone core.

Table 2: Examples of Potential (R)-N-Depropylpropafenone Analogs

Analog TypeRationale for DesignGeneral Synthetic Approach
Aromatic Substituted Analogs Modulate electronic properties and metabolic stability. cabidigitallibrary.orgStart with substituted precursors (e.g., substituted 2-hydroxyacetophenone (B1195853) or benzaldehyde). tsijournals.com
Heterocyclic Core Analogs Introduce novel scaffolds to explore different spatial arrangements and biological activities. researchgate.netmdpi.comMulti-component reactions or cyclization strategies using the amino alcohol side chain as a building block.
Side Chain Derivatives Alter hydrogen bonding potential and lipophilicity.Acylation, sulfonylation, or etherification of the amine or alcohol functionalities.

Radiosynthesis and Isotopic Labeling of (R)-N-Depropylpropafenone for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and drug-receptor interactions. nih.govbeilstein-journals.orgsymeres.com The radiosynthesis of (R)-N-Depropylpropafenone, for example with Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) for Positron Emission Tomography (PET) imaging, or with stable isotopes like Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) for mass spectrometry-based studies, requires specialized synthetic strategies.

Radiosynthesis for PET Imaging: For PET applications, short-lived isotopes like ¹¹C (t½ ≈ 20.4 min) or ¹⁸F (t½ ≈ 109.8 min) are typically used. The introduction of the radioisotope must be rapid and occur late in the synthetic sequence. For ¹¹C-labeling, a common precursor would be [¹¹C]methyl iodide or [¹¹C]methyl triflate, which could be used to N-alkylate a precursor amine or O-alkylate a precursor phenol. Given that the target molecule is a primary amine, this approach may not be directly applicable for its synthesis but could be used for related tracer development.

For ¹⁸F-labeling, a common strategy is nucleophilic substitution with [¹⁸F]fluoride. A suitable precursor for (R)-N-Depropylpropafenone would have a leaving group (e.g., a nitro group or a trialkylammonium salt) on one of the aromatic rings, which can be displaced by [¹⁸F]fluoride. nih.gov

Stable Isotope Labeling: The synthesis of stable isotope-labeled (R)-N-Depropylpropafenone can be achieved by incorporating labeled starting materials into the synthetic route. symeres.com For example, ¹³C-labeled benzaldehyde or acetophenone could be used to introduce ¹³C into the propiophenone backbone. Deuterium labeling can be achieved by using deuterated reducing agents (e.g., sodium borodeuteride) for the reduction of the ketone or by using deuterated building blocks. These labeled compounds are crucial for quantitative analysis in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com

Table 3: Strategies for Isotopic Labeling of (R)-N-Depropylpropafenone

IsotopePurposePotential Labeling PositionGeneral Method
¹¹C PET ImagingNot directly applicable for the primary amine, but could be used for N-methylated analogs.N-methylation of a precursor amine with [¹¹C]CH₃I.
¹⁸F PET ImagingAromatic ringsNucleophilic aromatic substitution on a precursor with a suitable leaving group using K[¹⁸F]F. nih.gov
¹³C Mechanistic studies, NMR, Mass SpectrometryPhenyl rings, propanone backboneUse of ¹³C-labeled starting materials (e.g., [¹³C₆]-benzaldehyde). symeres.com
²H (D) Mechanistic studies (Kinetic Isotope Effect), DMPKVarious positionsReduction with deuterated reagents (e.g., NaBD₄), use of deuterated building blocks. symeres.com
¹⁵N Mechanistic studies, NMR, Mass SpectrometryAmino groupUse of ¹⁵N-labeled ammonia (B1221849) or an azide source.

Metabolic Transformations and Enzymatic Biotransformation of R N Depropylpropafenone

Pathways of Formation from Propafenone (B51707): Cytochrome P450 Enzyme Systems

The formation of N-depropylpropafenone, a primary metabolite of the antiarrhythmic drug propafenone, is a critical step in its biotransformation. This process is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.govdrugbank.com Specifically, the N-depropylation of propafenone to N-depropylpropafenone is carried out by CYP3A4 and CYP1A2. nih.govdrugs.comg-standaard.nl This metabolic pathway is distinct from the 5-hydroxylation of propafenone, which is catalyzed by CYP2D6. nih.govnih.gov The resulting metabolite, N-depropylpropafenone, possesses antiarrhythmic activity comparable to the parent drug. drugbank.comresearchgate.net

Involvement of CYP3A4 and CYP1A2 in N-Depropylation of Propafenone Enantiomers in Vitro

In vitro studies utilizing human liver microsomes have definitively identified CYP3A4 and CYP1A2 as the key enzymes responsible for the N-dealkylation of propafenone. nih.govnih.gov The contribution of each enzyme to this metabolic process can vary among individuals. nih.gov Research has demonstrated a significant correlation between the rate of N-depropylpropafenone formation and the microsomal content of both CYP1A2 and CYP3A4. nih.gov

Further evidence for the involvement of these specific P450 isoforms comes from inhibition studies. Antibodies targeting CYP3A4 and CYP1A2 have been shown to inhibit the formation of N-depropylpropafenone by 54% and 24%, respectively. nih.gov Additionally, known substrates of these enzymes, such as verapamil (B1683045) (a substrate of both CYP3A4 and CYP1A2) and midazolam (a substrate of CYP3A4), act as competitive inhibitors of this metabolic reaction. nih.gov The use of transgenic cell lines expressing human CYP1A2 and CYP3A4 has also confirmed their capacity to catalyze the N-depropylation of propafenone. researchgate.netingentaconnect.com

Stereoselective N-Depropylation of Propafenone by Human Hepatic Recombinant CYP1A2: Concentration-Dependent Effects

The N-depropylation of propafenone by CYP1A2 exhibits stereoselectivity, meaning the enzyme preferentially metabolizes one enantiomer over the other, and this preference is dependent on the substrate concentration. ingentaconnect.com Studies using a transgenic cell line expressing human CYP1A2 have revealed these concentration-dependent effects. ingentaconnect.comresearchgate.net

At low concentrations of racemic propafenone (0.0293 mmol/L), significant stereoselectivity is observed, with CYP1A2 favoring the metabolism of the (R)-(-)-propafenone enantiomer. ingentaconnect.comresearchgate.net However, at high substrate concentrations (1.173 mmol/L), this stereoselectivity is not apparent. ingentaconnect.com

When the individual enantiomers are incubated separately with recombinant CYP1A2, a different pattern emerges. At higher concentrations (0.5865 mmol/L), S-(+)-propafenone is metabolized more rapidly than its (R)-(-) antipode. ingentaconnect.com Conversely, at lower concentrations (0.0147 mmol/L), (R)-(-)-propafenone is eliminated faster. ingentaconnect.com This complex, concentration-dependent stereoselectivity underscores the intricate nature of the enzyme-substrate interaction. ingentaconnect.com

Stereoselective Metabolism of Propafenone by CYP1A2
SubstrateConcentrationObserved Stereoselectivity
Racemic PropafenoneLow (0.0293 mmol/L)(R)-(-)-propafenone metabolized faster
Racemic PropafenoneHigh (1.173 mmol/L)No significant stereoselectivity
Individual EnantiomersHigh (0.5865 mmol/L)S-(+)-propafenone metabolized faster
Individual EnantiomersLow (0.0147 mmol/L)(R)-(-)-propafenone metabolized faster

Enantiomeric Interactions Modulating the Metabolism of Propafenone to N-Depropylpropafenone in Vitro

The metabolism of propafenone enantiomers is not independent; they can influence each other's biotransformation. This phenomenon, known as enantiomeric interaction, has been observed in the N-depropylation of propafenone. ingentaconnect.com Specifically, (R)-(-)-propafenone has been shown to inhibit the metabolism of S-(+)-propafenone. ingentaconnect.comahajournals.org

In vitro experiments with human hepatic recombinant CYP1A2 have demonstrated that (R)-(-)-propafenone inhibits the metabolic rate of S-(+)-propafenone with an IC50 value of 0.225 mmol/L. ingentaconnect.com This inhibitory effect of the (R)-enantiomer on the metabolism of the (S)-enantiomer can lead to altered plasma concentrations of the individual enantiomers when the racemic mixture is administered. ahajournals.org

The loss of stereoselectivity at high substrate concentrations of racemic propafenone is thought to be a result of this enantiomer-enantiomer interaction. researchgate.netingentaconnect.com At these high concentrations, both enantiomers likely compete for the same catalytic site on the CYP1A2 enzyme, leading to a situation where the inherent preference for one enantiomer is masked. ingentaconnect.com In contrast, at low concentrations, this interaction is less significant, allowing the intrinsic stereoselectivity of the enzyme to be expressed. ingentaconnect.com

Further Metabolic Pathways of (R)-N-Depropylpropafenone

Following its formation from propafenone, (R)-N-depropylpropafenone can undergo further metabolic transformations. These subsequent pathways are important for the complete clearance of the drug and its metabolites from the body.

Investigation of Subsequent Oxidative Metabolism

While the primary formation of N-depropylpropafenone is a well-established oxidative process, further oxidative metabolism of this metabolite itself is also possible. Molecular orbital calculations suggest that the amino group in the aliphatic side chain of N-depropylpropafenone is a potential site for oxidation. researchgate.net However, detailed in vitro or in vivo studies specifically delineating the subsequent oxidative metabolic pathways of (R)-N-depropylpropafenone are not extensively documented in the reviewed literature.

Analysis of Conjugation Reactions, including Glucuronidation

Conjugation reactions, a type of Phase II metabolic process, are crucial for increasing the water solubility of drug metabolites, thereby facilitating their excretion. nih.gov Glucuronidation, the most common conjugation reaction, involves the addition of a glucuronic acid moiety to the metabolite. nih.govnih.gov

Enzymatic Reaction Kinetics and Mechanistic Characterization

The biotransformation of propafenone to its N-dealkylated metabolite, N-depropylpropafenone, is a significant pathway in its metabolism. The kinetics of this enzymatic reaction, particularly the formation of the (R)-enantiomer, have been a subject of scientific investigation to understand the compound's disposition in the body.

Determination of Kinetic Parameters (Vmax, Km) for N-Depropylation of Propafenone to N-Depropylpropafenone

The enzymatic conversion of propafenone to N-depropylpropafenone (N-DPP) is primarily mediated by cytochrome P450 (CYP) isozymes, particularly CYP1A2 and CYP3A4. nih.govresearchgate.net Studies investigating the Michaelis-Menten kinetics of this reaction have revealed important details about the enzyme's affinity for the substrate (Km) and the maximum reaction rate (Vmax).

In studies utilizing human liver microsomes, the formation of N-DPP from racemic propafenone was found to follow single-enzyme Michaelis-Menten kinetics. nih.gov One such study determined a mean Vmax of 403 pmol x min⁻¹ x mg⁻¹ and a mean Km of 116 µM. nih.gov However, this particular study did not observe stereoselectivity in the N-dealkylation of propafenone. nih.gov

Conversely, research using rat liver microsomes has demonstrated stereoselectivity in propafenone N-depropylation. researchgate.net In these studies, the Km for (R)-propafenone was found to be significantly lower than that for (S)-propafenone, suggesting a higher affinity of the metabolizing enzymes for the (R)-enantiomer. researchgate.net Specifically, the Km for R(-)-PPF was 73 ± 11 µmol/L, compared to 185 ± 17 µmol/L for S(+)-PPF. researchgate.net

Further illustrating the complexity of this metabolic process, studies with a transgenic cell line expressing human CYP1A2 have shown that the stereoselectivity of N-depropylation is dependent on the substrate concentration. ingentaconnect.com At lower concentrations, (R)-propafenone was eliminated more rapidly than its (S)-antipode. ingentaconnect.com This suggests that at lower, more clinically relevant concentrations, there is a preferential conversion of (R)-propafenone to (R)-N-depropylpropafenone by CYP1A2. ingentaconnect.com

Table 1: Kinetic Parameters for Propafenone N-Depropylation

System Substrate Vmax Km Stereoselectivity Noted
Human Liver Microsomes Racemic Propafenone 403 pmol x min⁻¹ x mg⁻¹ 116 µM No
Rat Liver Microsomes (R)-Propafenone - 73 ± 11 µmol/L Yes
Rat Liver Microsomes (S)-Propafenone - 185 ± 17 µmol/L Yes
Human CYP1A2 Transgenic Cells (R)-Propafenone - - Yes (at low concentrations)

In Vitro Inhibition and Induction Studies of N-Depropylation Enzymes by Co-administered Agents

The enzymatic pathways responsible for the N-depropylation of propafenone are susceptible to inhibition and induction by other xenobiotics, which can lead to clinically significant drug-drug interactions. In vitro studies have been instrumental in identifying specific agents that can modulate the activity of the enzymes involved, primarily CYP1A2 and CYP3A4. nih.govresearchgate.net

Inhibition Studies:

Several compounds have been identified as inhibitors of propafenone N-dealkylation. Among the selective serotonin (B10506) reuptake inhibitors (SSRIs), fluvoxamine (B1237835) has been shown to substantially inhibit this metabolic pathway, with a reported mean IC50 of 7.0 µM in human liver microsomes. nih.gov Notably, the inhibitory effect of fluvoxamine was more pronounced for the N-dealkylation of (R)-propafenone compared to the (S)-enantiomer. nih.gov

Other drugs known to be substrates or inhibitors of CYP3A4 and CYP1A2 also affect the formation of N-depropylpropafenone. Verapamil and midazolam have been identified as competitive inhibitors of this reaction, with Ki values of 70 µM and 25 µM, respectively. nih.govresearchgate.net Furthermore, in vitro experiments using antibodies have confirmed the roles of CYP3A4 and CYP1A2, showing that antibodies directed against these enzymes inhibited the formation of N-desalkylpropafenone by 54 ± 10% and 24 ± 16%, respectively. nih.govresearchgate.net (R)-propafenone itself can act as an inhibitor of the metabolism of its S-enantiomer, with a reported IC50 of 0.225 mmol/L for human CYP1A2. ingentaconnect.com

Induction Studies:

While specific induction studies focusing solely on (R)-N-depropylpropafenone formation are limited, the inducibility of the primary enzymes involved, CYP1A2 and CYP3A4, is well-established. Studies using rat liver microsomes pretreated with known inducers have provided insight into this aspect. Pretreatment with β-naphthoflavone (BNF), a CYP1A inducer, and dexamethasone (B1670325) (DEX), a CYP3A4 inducer, resulted in the formation of N-desalkylpropafenone. researchgate.net This indicates that exposure to inducers of these cytochrome P450 enzymes can potentially increase the rate of N-depropylation of propafenone.

Table 2: In Vitro Inhibition of Propafenone N-Depropylation

Inhibitor System Parameter Value Notes
Fluvoxamine Human Liver Microsomes IC50 7.0 µM More pronounced inhibition for (R)-propafenone
Verapamil Human Liver Microsomes Ki 70 µM Competitive inhibitor
Midazolam Human Liver Microsomes Ki 25 µM Competitive inhibitor
Anti-CYP3A4 Antibody Human Liver Microsomes % Inhibition 54 ± 10% -
Anti-CYP1A2 Antibody Human Liver Microsomes % Inhibition 24 ± 16% -
(R)-Propafenone Human CYP1A2 Transgenic Cells IC50 0.225 mmol/L Inhibition of (S)-propafenone metabolism

Stereochemical Investigations and Enantiomeric Dynamics of N Depropylpropafenone

Chiral Resolution Techniques for Pure (R)-N-Depropylpropafenone Isolation

The isolation of pure (R)-N-Depropylpropafenone from a racemic mixture or biological matrix is essential for studying its specific pharmacological and metabolic properties. The separation of N-depropylpropafenone enantiomers, alongside the enantiomers of the parent drug propafenone (B51707), is typically achieved using advanced chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process. Two primary strategies are employed:

Direct Separation on Chiral Stationary Phases (CSPs): This is a widely used method where the racemic mixture is passed through an HPLC column that contains a chiral selector immobilized on the stationary phase. Modified polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak AD), have proven effective for the direct resolution of propafenone and its metabolites. medchemexpress.comnih.govresearchgate.net

Pre-column Derivatization with a Chiral Agent: This technique involves reacting the racemic N-depropylpropafenone with a pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, non-chiral (achiral) HPLC column, such as a reversed-phase ODS column. nih.govnih.govresearchgate.net A common derivatizing agent used for this purpose is 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.govingentaconnect.com After separation, the derivatizing group can be cleaved to yield the pure enantiomer, though for analytical purposes, the diastereomeric derivative is often detected directly.

These techniques are crucial for quantifying the individual enantiomers in research and clinical settings, enabling a deeper understanding of stereoselective pharmacokinetics. ingentaconnect.com

Table 1: Chiral Resolution Techniques for N-Depropylpropafenone Enantiomers

Technique Description Common Application
HPLC with Chiral Stationary Phase (CSP) Direct method where enantiomers are separated on a column containing a chiral selector (e.g., modified cellulose or amylose). Separation of propafenone and its metabolites, including N-depropylpropafenone, without chemical modification. medchemexpress.comnih.govresearchgate.net

| HPLC with Pre-column Chiral Derivatization | Indirect method where enantiomers are first converted into diastereomers using a chiral agent (e.g., GITC), then separated on a standard achiral column. | Simultaneous assay of propafenone and N-depropylpropafenone enantiomers in biological samples. nih.govingentaconnect.com |

Enantioselective Disposition of Propafenone and its Influence on (R)-N-Depropylpropafenone Formation

The formation of (R)-N-Depropylpropafenone is directly influenced by the stereoselective metabolism of its parent drug, propafenone, which is administered as a racemic mixture. drugs.com Propafenone undergoes two major metabolic transformations: 5-hydroxylation, primarily catalyzed by Cytochrome P450 2D6 (CYP2D6), and N-dealkylation to form N-depropylpropafenone, catalyzed by CYP3A4 and CYP1A2. nih.govdrugs.comg-standaard.nl

The disposition of propafenone is highly stereoselective. The 5-hydroxylation pathway preferentially metabolizes the (R)-enantiomer of propafenone. drugs.comresearchgate.net This results in a faster clearance of (R)-propafenone compared to (S)-propafenone, leading to a higher plasma concentration ratio of the (S)- to (R)-enantiomer at steady state. drugs.com

The N-dealkylation pathway, which produces N-depropylpropafenone, also exhibits complex, concentration-dependent stereoselectivity.

CYP1A2: In vitro studies using human recombinant CYP1A2 have shown that at low substrate concentrations, the enzyme preferentially metabolizes (R)-propafenone. ingentaconnect.com However, this stereoselectivity is lost at higher substrate concentrations. ingentaconnect.com

CYP3A4: Studies with recombinant human CYP3A4 also demonstrate concentration-dependent stereoselectivity. At low concentrations, metabolism favors the (R)-enantiomer, whereas at high concentrations, the (S)-enantiomer is eliminated faster. nih.gov

This complex interplay means that the relative amount of (R)-N-Depropylpropafenone formed is a function of both the specific enzymes involved (CYP1A2 and CYP3A4) and the concentration of the propafenone enantiomers at the site of metabolism. nih.govingentaconnect.com

Table 2: Stereoselectivity in Propafenone Metabolism Pathways

Metabolic Pathway Primary Enzyme(s) Stereoselective Preference Impact on (R)-N-Depropylpropafenone Formation
5-Hydroxylation CYP2D6 Prefers (R)-propafenone, leading to its faster clearance. drugs.comresearchgate.net Indirectly increases the relative availability of (S)-propafenone for other pathways.

| N-Dealkylation | CYP1A2, CYP3A4 | Complex and concentration-dependent. nih.govingentaconnect.comdrugs.com | Formation is directly tied to the metabolism of (R)-propafenone by these enzymes, which is favored at lower substrate concentrations. nih.govingentaconnect.com |

Stereoselective Interactions of (R)-N-Depropylpropafenone with Metabolic Enzymes

While the inhibitory effects of the parent drug, propafenone, on various CYP enzymes are well-documented, the specific stereoselective interactions of its metabolite, (R)-N-Depropylpropafenone, with these enzymes are not as extensively characterized in the scientific literature. Research has largely focused on the pharmacologically active metabolites' effects on cardiac ion channels rather than their role as metabolic inhibitors. nih.gov

There is no direct evidence in the reviewed literature demonstrating that (R)-N-Depropylpropafenone differentially inhibits the N-dealkylation of (R)- and (S)-propafenone. However, significant enantiomer-enantiomer inhibitory interactions have been identified for the parent drug, propafenone, within the N-dealkylation pathway. These findings provide a critical framework for understanding potential, though unconfirmed, interactions involving its metabolites.

In vitro studies have shown that (R)-propafenone acts as an inhibitor of the metabolism of (S)-propafenone through the very enzymes responsible for N-dealkylation:

(R)-propafenone inhibits the CYP3A4-mediated metabolism of (S)-propafenone with a reported IC₅₀ value of 125 µM. nih.gov

(R)-propafenone also inhibits the CYP1A2-mediated metabolism of (S)-propafenone, with a reported IC₅₀ of 0.225 mmol/L (225 µM). ingentaconnect.com

These interactions, where one enantiomer impairs the metabolic clearance of the other, highlight the stereoselective nature of the active sites of CYP1A2 and CYP3A4. nih.govingentaconnect.com While these data pertain to the parent drug, they establish that stereoselective inhibition is a key feature of propafenone's N-dealkylation, suggesting that metabolites like (R)-N-Depropylpropafenone could potentially participate in similar, complex interactions.

Table 3: Enantiomer-Enantiomer Inhibition of Propafenone N-Dealkylation

Inhibitor Substrate Enzyme Reported IC₅₀
(R)-Propafenone (S)-Propafenone CYP3A4 125 µM nih.gov

Configurational Stability and Potential for Chiral Inversion

Configurational stability refers to the ability of a chiral molecule to resist racemization, or the interconversion of its enantiomers. frontiersin.org This stability is determined by the energy barrier to inversion at the stereogenic center. drugbank.com Some pharmaceutical compounds can undergo a process known as chiral inversion in vivo, where one enantiomer is converted into its mirror image, often through enzyme-mediated mechanisms.

For N-Depropylpropafenone, the chiral center is a secondary alcohol on the aminopropoxy side chain. This type of stereocenter is generally considered configurationally stable under physiological conditions. The carbon-oxygen and carbon-carbon single bonds that form the chiral center are not prone to breaking and reforming in a way that would invert the configuration.

There are no studies in the reviewed scientific literature to suggest that (R)-N-Depropylpropafenone or its antipode undergoes chiral inversion in vivo. The phenomenon is most famously associated with drugs like the 2-arylpropionic acid NSAIDs (e.g., ibuprofen), which have a labile acidic proton at the chiral center, facilitating enzyme-mediated inversion. drugbank.com The structure of N-Depropylpropafenone lacks such a feature. Therefore, it is presumed to be configurationally stable, meaning that the (R)-enantiomer, once formed, does not convert into the (S)-enantiomer.

Preclinical Pharmacological Investigations of R N Depropylpropafenone

In Vitro Pharmacodynamic Profiling and Cellular Mechanisms of Action

(R)-N-Depropylpropafenone functions as a blocker of voltage-gated sodium channels, a mechanism central to its antiarrhythmic properties. medchemexpress.com However, its potency in this regard is notably weaker than its parent compound, propafenone (B51707), and its other major metabolite, 5-hydroxypropafenone (B19502). pgkb.orgfda.gov In studies using canine Purkinje fibers, N-depropylpropafenone required higher concentrations to induce a use-dependent reduction in the maximum upstroke velocity (Vmax) of the action potential compared to propafenone and 5-hydroxypropafenone. nih.gov Similarly, research on guinea pig ventricular muscle fibers demonstrated that while N-depropylpropafenone does depress Vmax, its effect is slightly less pronounced than that of the other two compounds at the highest concentrations tested. nih.gov Despite the reduced potency, it shares a similar mechanism, exhibiting slow on-set and off-set kinetics for the sodium channel block, comparable to propafenone. nih.govresearchgate.net

Table 1: Comparative Effect on Sodium Channel Blockade (Vmax Depression)

CompoundPotency on Vmax DepressionTissue Model
(R)-N-Depropylpropafenone Weaker/Less ActiveCanine Purkinje Fibers, Guinea Pig Ventricular Myocardium
Racemic Propafenone PotentCanine Purkinje Fibers, Guinea Pig Ventricular Myocardium
5-Hydroxypropafenone Potent (Similar to Propafenone)Canine Purkinje Fibers, Guinea Pig Ventricular Myocardium

(R)-N-Depropylpropafenone exhibits an affinity for beta-adrenoceptors that is considered equivalent to that of racemic propafenone. pgkb.orgfda.govglobalrph.commedpath.comfda.gov The beta-blocking activity of propafenone itself is modest, estimated to be approximately 1/40th to 1/50th the potency of propranolol. pgkb.org A critical aspect of this activity is its stereoselectivity. The (S)-enantiomer of propafenone is a more potent beta-antagonist than the (R)-enantiomer. strides.comfda.gove-lactancia.org This suggests that (R)-propafenone and its corresponding metabolite, (R)-N-Depropylpropafenone, contribute less to the beta-blocking effects observed with the administration of the racemic mixture of propafenone.

The parent compound, propafenone, has been shown to inhibit various cardiac potassium currents in vitro, including the transient outward (Ito), the delayed rectifier (IKr and IKs), and the inward rectifier (IK1) currents. pgkb.orgresearchgate.nete-lactancia.org Furthermore, at very high concentrations, propafenone can inhibit the slow inward calcium current (ICa,L), although this effect is not thought to be a primary contributor to its antiarrhythmic action. pgkb.orge-lactancia.org In studies on slow response action potentials, which are dependent on calcium currents, N-depropylpropafenone was found to reduce Vmax to a comparable degree as the parent drug at a concentration of 1 x 10⁻⁵ M. nih.gov Direct and detailed studies on the specific effects of (R)-N-Depropylpropafenone on individual potassium and calcium channel currents are limited, but its activity is generally expected to be weaker than that of propafenone.

Comparative Pharmacological Potency and Efficacy Studies in Preclinical Models

When compared to its parent drug and fellow metabolite, (R)-N-Depropylpropafenone displays a distinct pharmacological profile. Its sodium channel blocking activity is consistently reported as being weaker than both racemic propafenone and 5-hydroxypropafenone. nih.govnih.govresearchgate.net In contrast, its affinity for beta-adrenoceptors is equivalent to propafenone, whereas 5-hydroxypropafenone possesses about 10 times less beta-blocking activity. pgkb.orgfda.gov

In a preclinical model using conscious dogs with induced ventricular tachycardia, the comparative efficacy was notably different. At similar plasma levels, neither propafenone nor N-depropylpropafenone was effective in suppressing the arrhythmia. nih.gov However, 5-hydroxypropafenone successfully eliminated ventricular tachycardia in a majority of the animals tested, suggesting it is a more potent antiarrhythmic agent than both the parent compound and N-depropylpropafenone in this specific in vivo model. nih.gov

Table 2: Summary of Comparative Pharmacological Properties

Feature(R)-N-DepropylpropafenoneRacemic Propafenone5-Hydroxypropafenone
Sodium Channel Blockade Weaker nih.govresearchgate.netPotent nih.govresearchgate.netPotent nih.gov
Beta-Receptor Affinity Equivalent to Propafenone pgkb.orgfda.govBaseline~10x less than Propafenone pgkb.orgfda.gov
In Vivo Antiarrhythmic Efficacy Not effective in canine model nih.govNot effective in canine model nih.govEffective in canine model nih.gov
Negative Inotropic Effect Present (≥ 1 x 10⁻⁶ M) nih.govPresent (≥ 1 x 10⁻⁶ M) nih.govPresent (≥ 1 x 10⁻⁶ M) nih.gov

Assessment of Antiarrhythmic Activity in Experimental Models of Arrhythmia

The antiarrhythmic potential of N-Depropylpropafenone (NDPP), a primary metabolite of propafenone, has been evaluated in various preclinical experimental models of arrhythmia. nih.govnih.gov These investigations have sought to characterize its efficacy, particularly in comparison to its parent compound, propafenone, and another major metabolite, 5-hydroxypropafenone. nih.govnih.gov

Research utilizing isolated rat hearts subjected to coronary artery ligation and subsequent reperfusion has provided insights into the comparative antiarrhythmic potency of these compounds. nih.govresearchgate.net In this model, which simulates arrhythmias associated with myocardial reperfusion injury, N-Depropylpropafenone demonstrated significantly less antiarrhythmic activity than propafenone. nih.govresearchgate.net The study established that N-Depropylpropafenone was approximately four times less potent than the parent drug in suppressing reperfusion-induced arrhythmias. nih.govresearchgate.net In contrast, 5-hydroxypropafenone showed efficacy comparable to propafenone in a concentration-dependent manner. nih.gov

Further investigations were conducted in a canine model of sustained ventricular tachycardia, established 24 hours after myocardial infarction. nih.gov In this in vivo model, the administration of N-Depropylpropafenone at plasma levels similar to those of the parent compound did not result in the suppression of the arrhythmia. nih.gov This finding was in contrast to 5-hydroxypropafenone, which successfully eliminated ventricular tachycardia in a majority of the animals tested. nih.gov

Electrophysiological studies on isolated canine Purkinje fibers have also been performed to understand the cellular basis of the observed antiarrhythmic effects. nih.gov N-Depropylpropafenone, along with propafenone and 5-hydroxypropafenone, was found to reduce the action potential amplitude and duration. nih.gov However, a key differentiator was its effect on the maximum rate of depolarization (Vmax). Propafenone and 5-hydroxypropafenone produced a use-dependent reduction in Vmax at lower concentrations than N-Depropylpropafenone, indicating lower potency for N-Depropylpropafenone in blocking sodium channels, a primary antiarrhythmic mechanism for Class IC agents. nih.govresearchgate.net

The collective findings from these preclinical models suggest that N-Depropylpropafenone possesses limited antiarrhythmic activity compared to its parent compound, propafenone, and the 5-hydroxy metabolite. nih.govnih.gov

Interactive Data Table: Comparative Antiarrhythmic Potency in a Reperfusion Arrhythmia Model

CompoundRelative Potency (Compared to Propafenone)Efficacy in Suppressing Ventricular Fibrillation
Propafenone100%Effective
5-Hydroxypropafenone80%Effective, similar to Propafenone
N-Depropylpropafenone~25% (Four times less active)Very little potency

Data sourced from studies on isolated rat hearts with coronary artery ligation and reperfusion. nih.govresearchgate.net

Advanced Analytical and Bioanalytical Methodologies for R N Depropylpropafenone

Chromatographic Techniques for Quantitative Analysis

Chromatography, coupled with mass spectrometry, forms the cornerstone for the quantification of (R)-N-Depropylpropafenone in complex biological samples. These methods offer the necessary selectivity and sensitivity to measure the low concentrations typical of drug metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in biological fluids. A specific and sensitive LC-MS/MS method has been developed for the simultaneous quantitation of propafenone (B51707) and its metabolites, including N-depropylpropafenone (NDP), in human plasma. researchgate.net

This method utilizes a solid-phase extraction procedure for sample cleanup, followed by chromatographic separation on a C8 column. researchgate.net Detection is achieved using a mass spectrometer with a turbo-ion spray source operating in positive ion mode. researchgate.net The method is validated for several parameters, including linearity, precision, and accuracy, to ensure reliable and reproducible results. researchgate.net For NDP, the assay demonstrated linearity over a concentration range of 0.1 ng/mL to 25 ng/mL, with a lower limit of quantitation (LLOQ) of 0.1 ng/mL. researchgate.net The intra-and-inter batch precision and bias were found to be within acceptable limits, demonstrating the method's robustness for pharmacokinetic studies. researchgate.net

LC-MS/MS Method Parameters for N-Depropylpropafenone Analysis

ParameterDetails
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Matrix Human Plasma
Extraction Solid Phase Extraction (SPE)
Chromatographic Column ACE-5 C8, (50 x 4.6 mm)
Mobile Phase Gradient mobile phase with ammonium (B1175870) acetate (B1210297) containing 0.01% TFA in water and acetonitrile (B52724)
Detection Turboion spray in positive ion mode
MRM Transition (NDP) m/z 300.30 to m/z 74.20
Retention Time (NDP) 1.24 min
Linearity Range (NDP) 0.1-25 ng/mL
LLOQ (NDP) 0.1 ng/mL
Intra-and-Inter Batch Bias < 10%
Intra-and-Inter Batch Precision < 5%

Data sourced from a study on the quantitation of propafenone and its metabolites. researchgate.net

Ultra-high performance liquid chromatography (UHPLC), which uses columns with smaller particle sizes, offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and much shorter analysis times. A highly sensitive, rapid, and selective UHPLC-MS/MS method has been developed and validated for the simultaneous quantification of propafenone and its metabolites, including N-depropylpropafenone (N-DPF), from human dried blood spots (DBS). nih.govresearchgate.net

This method achieves a total run time of just 1.1 minutes. nih.govresearchgate.net The chromatographic separation is performed on a BEH C18 column using a gradient mobile phase. nih.gov The UHPLC-MS/MS system operates in the multiple-reaction monitoring (MRM) mode with electrospray ionization. nih.govresearchgate.net The method was validated according to regulatory guidelines, showing excellent linearity for N-DPF in the range of 0.51–100 ng/mL. nih.gov The intra- and inter-day accuracies were well within acceptable ranges, confirming the method's reliability for high-throughput bioanalysis. nih.gov

UHPLC-MS/MS Method Validation Summary for N-Depropylpropafenone

ParameterValidation Results
Technique Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Sample Matrix Human Dried Blood Spot (DBS)
Chromatographic Column BEH C18
Total Run Time 1.1 min
Linearity Range 0.51-100 ng/mL
Correlation Coefficient (r²) ≥0.99
Intra-day Accuracy 87.9-103%
Inter-day Accuracy 96.5-102%

Data from a validated method for simultaneous estimation of propafenone and its metabolites. nih.gov

Since N-depropylpropafenone is a chiral molecule, distinguishing between the (R)- and (S)-enantiomers is critical, as they can exhibit different pharmacological effects. Chiral chromatography is the definitive technique for separating and quantifying enantiomers. This can be achieved through direct or indirect methods.

Indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, such as a C18 reversed-phase (RP-HPLC) column. A method developed for the parent compound, propafenone, demonstrates this principle. In this approach, propafenone enantiomers were reacted with S(+)-1-(1-naphthyl) ethyl isocyanate to form diastereomeric urea (B33335) derivatives. nih.gov These derivatives were then separated using RP-HPLC with UV detection. nih.gov This strategy can be adapted for (R)-N-Depropylpropafenone, provided a suitable chiral derivatizing agent is selected to react with its secondary amine group.

Direct methods utilize a chiral stationary phase (CSP) that can directly distinguish between enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad chiral recognition capabilities. windows.net The separation can be performed in various modes, including normal-phase, reversed-phase, and polar organic modes, to optimize enantioselectivity. mdpi.comnih.gov For the specific quantification of (R)-N-Depropylpropafenone, a method would be developed by screening various CSPs and mobile phase conditions to achieve baseline separation from its (S)-enantiomer.

Strategies for Chiral Separation of (R)-N-Depropylpropafenone

StrategyPrincipleColumn TypeKey Considerations
Indirect Separation Pre-column derivatization with a chiral reagent to form diastereomers.Standard Achiral (e.g., C18)Requires a reactive functional group on the analyte; selection of a suitable chiral derivatizing agent is crucial. nih.gov
Direct Separation Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).Chiral (e.g., Polysaccharide-based)The choice of CSP and mobile phase composition is critical for achieving enantioseparation. windows.netmdpi.com

Optimized Sample Preparation Techniques for Biological Matrices

Effective sample preparation is essential to remove interfering endogenous components from biological matrices like plasma and blood, thereby improving the accuracy and robustness of the analytical method.

Solid-phase extraction (SPE) is a highly effective and widely used technique for cleaning up and concentrating analytes from complex samples. sigmaaldrich.com It offers advantages over simpler methods like protein precipitation by providing cleaner extracts, which is particularly important for sensitive MS detection. nih.gov In the analysis of N-depropylpropafenone, a solid-phase extraction method was successfully employed to isolate it along with the parent drug and another metabolite from human plasma. researchgate.net

The general SPE process involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. sigmaaldrich.com For N-depropylpropafenone, which is a basic compound, a polymeric reversed-phase sorbent can be used. nih.gov The choice of sorbent and solvents for the wash and elution steps is optimized to maximize the recovery of the analyte while minimizing matrix effects. phenomenex.com

Example SPE Protocol for Isolation from Plasma

StepDescriptionPurpose
1. Conditioning The SPE cartridge (e.g., polymeric reversed-phase) is rinsed with an organic solvent (e.g., methanol) followed by an aqueous buffer.Activates the sorbent to ensure proper interaction with the analyte. sigmaaldrich.com
2. Sample Loading The pre-treated plasma sample is passed through the conditioned cartridge.The analyte and some endogenous components are retained on the sorbent. sigmaaldrich.com
3. Washing The cartridge is washed with a weak solvent (e.g., water or a mild buffer).Removes hydrophilic interferences while the analyte of interest remains bound to the sorbent. sigmaaldrich.com
4. Elution The analyte is eluted from the sorbent using a strong organic solvent (e.g., acetonitrile or methanol).Recovers the concentrated and purified analyte for subsequent analysis. phenomenex.com

In many research and clinical settings, particularly in pediatrics or remote sampling, the available sample volume is limited. Micro-extraction techniques are therefore highly valuable. Dried blood spot (DBS) sampling is a prominent microsampling technique that involves spotting a small volume of blood onto a specialized filter card. sigmaaldrich.comsigmaaldrich.com

A validated UHPLC-MS/MS method for N-depropylpropafenone utilizes DBS cards as the sample matrix. nih.gov The extraction from the DBS card is typically performed by punching out a small disc from the spot and extracting the analytes with a suitable solvent. researchgate.net For the N-depropylpropafenone method, a simple solid-liquid extraction with an organic solvent like acetonitrile is used. researchgate.net This approach simplifies sample collection, transportation, and storage, while still allowing for highly sensitive quantification when coupled with UHPLC-MS/MS. nih.gov

Dried Blood Spot (DBS) Extraction Workflow

StepProcedureDetails
1. Sample Collection A small volume of whole blood (e.g., 15-20 µL) is spotted onto a DBS filter card. researchgate.netThe card is allowed to dry completely.
2. Sub-sampling A standardized disc (e.g., 3 mm) is punched from the center of the dried spot. sigmaaldrich.comThis ensures a consistent sample amount for extraction.
3. Extraction The punched disc is placed in a vial with an extraction solvent (e.g., acetonitrile containing an internal standard). researchgate.netThe vial is vortexed or shaken to facilitate the transfer of the analyte from the paper matrix into the solvent.
4. Analysis The resulting extract is separated from the disc material and directly injected into the LC-MS/MS system. researchgate.netThis simple extraction process is amenable to high-throughput automation.

Quality Control and Method Validation Parameters for Research Applications

The establishment of robust analytical and bioanalytical methods is fundamental for the accurate quantification of (R)-N-Depropylpropafenone in research applications. Method validation ensures that the chosen analytical procedure is suitable for its intended purpose, yielding reliable and reproducible data. nih.gov Key parameters for validation are defined by international guidelines and include selectivity, linearity, accuracy, precision, sensitivity, and stability. nih.goveuropa.eu For chiral compounds like (R)-N-Depropylpropafenone, specificity and the ability of the method to separate and quantify the specific enantiomer from its counterpart are of critical importance. americanpharmaceuticalreview.comnih.gov

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), are commonly employed for the analysis of N-Depropylpropafenone and other propafenone metabolites. researchgate.netnih.gov These methods offer high sensitivity and selectivity, which are essential for detecting the low concentrations often found in biological matrices. nih.govjapsonline.com

Validation of these methods involves a comprehensive evaluation of several performance characteristics to ensure they meet rigorous standards for research use.

Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte of interest, (R)-N-Depropylpropafenone, from endogenous matrix components, other metabolites, and its S-enantiomer. japsonline.combiopharmaservices.com In LC-MS/MS analysis, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard in blank matrix samples. researchgate.net For chiral analysis, specificity is confirmed by achieving adequate resolution between the (R)- and (S)-enantiomers, often using a chiral stationary phase. americanpharmaceuticalreview.comscirp.org

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the metabolite N-Depropylpropafenone (N-DPF), a linear range of 0.51–100 ng/mL in human dried blood spots has been established using UHPLC-MS/MS, with a correlation coefficient (r²) of ≥0.99. nih.govresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. nih.gov These are typically assessed at multiple concentration levels, including the lower limit of quantitation (LLOQ), low, medium, and high-quality control (QC) samples. For N-DPF, intra- and inter-day accuracy have been reported in the ranges of 87.9–103% and 96.5–102%, respectively. nih.govresearchgate.net The corresponding intra- and inter-day precision (expressed as the coefficient of variation, CV%) were within 2.63–7.55% and 1.56–10.2%. nih.govresearchgate.net

Sensitivity: The sensitivity of a bioanalytical method is defined by the Lower Limit of Quantitation (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov For N-Depropylpropafenone, a highly sensitive UHPLC-MS/MS method established an LLOQ of 0.51 ng/mL. nih.govresearchgate.net

Stability: The stability of (R)-N-Depropylpropafenone in biological samples under various storage and processing conditions must be evaluated. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen conditions. These assessments ensure that the sample integrity is maintained from collection through to analysis. biopharmaservices.comnveo.org

The table below summarizes key validation parameters from a study quantifying N-Depropylpropafenone using a validated UHPLC-MS/MS method. nih.govresearchgate.net

Validation Parameter(R)-N-Depropylpropafenone FindingsCommon Acceptance Criteria
Linearity (Range)0.51–100 ng/mLCorrelation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²)≥ 0.99Close to 1.0
Accuracy (Inter-day)96.5–102%Within ±15% of nominal value (±20% at LLOQ)
Precision (Inter-day, CV%)1.56–10.2%≤15% (≤20% at LLOQ)
Lower Limit of Quantitation (LLOQ)0.51 ng/mLSignal should be ≥5-10 times the blank, with acceptable accuracy and precision
SelectivityNo significant interference observed from endogenous componentsNo interfering peaks at the retention time of the analyte and internal standard

Research Gaps and Future Directions in R N Depropylpropafenone Studies

Comprehensive Elucidation of All Metabolic Fates of (R)-N-Depropylpropafenone

A significant gap exists in the understanding of the complete metabolic cascade of (R)-N-Depropylpropafenone. While its formation from the parent drug, propafenone (B51707), via N-dealkylation by cytochrome P450 enzymes (CYP3A4 and CYP1A2) is established, its subsequent biotransformation pathways remain poorly defined rxlist.comresearchgate.net. It is currently unknown whether (R)-N-Depropylpropafenone serves as a substrate for further enzymatic reactions, such as hydroxylation, glucuronidation, or sulfation, or if it is primarily excreted unchanged.

Future research must prioritize the identification and characterization of any secondary or tertiary metabolites originating from (R)-N-Depropylpropafenone. This would involve incubation studies with human liver microsomes and other relevant enzyme systems, followed by advanced analytical techniques like high-resolution mass spectrometry and NMR spectroscopy to identify novel metabolic products. Understanding these pathways is essential, as downstream metabolites could possess their own unique pharmacological or toxicological profiles.

Table 1: Known Metabolic Pathways of Propafenone

Parent CompoundMetaboliteEnzyme(s) InvolvedKnown Subsequent Fates
Propafenone5-Hydroxypropafenone (B19502)CYP2D6Further metabolism
PropafenoneN-DepropylpropafenoneCYP3A4, CYP1A2Largely uncharacterized

In-depth Analysis of the Stereoselective Pharmacodynamics of Isolated (R)-N-Depropylpropafenone

Table 2: Comparative Pharmacodynamics of Propafenone Enantiomers and Metabolites

CompoundPrimary ActivityRelative Potency/Specific EffectsReference
(R,S)-PropafenoneClass 1C AntiarrhythmicBaseline drugbank.com
(R)-PropafenoneSodium Channel BlockerEquipotent to (S)-enantiomer for antiarrhythmic effects; minimal beta-blockade. nih.gov
(S)-PropafenoneSodium Channel Blocker, Beta-BlockerEquipotent for antiarrhythmic effects; more potent beta-blocker than (R)-enantiomer. nih.govnih.gov
(R,S)-N-DepropylpropafenoneAntiarrhythmicWeak potency (approx. 4x less than propafenone). nih.gov
(R)-N-DepropylpropafenoneUnknownSpecific stereoselective pharmacodynamics are uncharacterized.N/A

Investigation of Novel Analogues with Targeted (R)-N-Depropylpropafenone-like Activity and Selectivity

Once a distinct pharmacodynamic profile for (R)-N-Depropylpropafenone is established, a compelling avenue for research will be the design and synthesis of novel chemical analogues. If the compound is found to have a desirable but weak activity, or a unique selectivity for a particular biological target, its molecular structure could serve as a scaffold for developing more potent and selective agents. Medicinal chemistry campaigns could explore structure-activity relationships by modifying key functional groups to optimize target engagement and pharmacokinetic properties. This approach could lead to the development of new therapeutic agents with potentially improved efficacy or a more favorable side-effect profile, stemming from the unique properties of the (R)-N-depropylpropafenone structure.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Research of (R)-N-Depropylpropafenone

To facilitate the detailed mechanistic studies required, the development and application of advanced research models are essential. Current research in drug discovery is increasingly moving beyond simple 2D cell cultures to more physiologically relevant systems mdpi.com. Future investigations into (R)-N-Depropylpropafenone would benefit greatly from the use of:

Human-induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs): These cells provide a human-relevant model to study the compound's effects on cardiac electrophysiology and contractility.

Organ-on-a-Chip (OOC) Technology: Microfluidic devices that model human organs, such as a "heart-on-a-chip" or "liver-on-a-chip," can offer profound insights into the compound's organ-specific effects and its metabolic processing in a dynamic, microphysiological environment mdpi.com.

Ex Vivo Langendorff Heart Preparations: This classic model allows for the study of the compound's direct effects on the electrophysiology and hemodynamics of an isolated, perfused heart, providing data that bridges the gap between in vitro and in vivo studies.

Employing these advanced models will enable a more accurate and mechanistic understanding of the biological actions of (R)-N-Depropylpropafenone, accelerating research into its potential physiological significance.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of (R)-N-Depropylpropafenone in humans, and how can researchers experimentally validate these pathways?

  • Answer : (R)-N-Depropylpropafenone is a secondary metabolite of propafenone, primarily formed via CYP1A2 and CYP3A4-mediated N-dealkylation in humans . To validate these pathways:

  • Use human liver microsomes (HLM) incubated with propafenone and isoform-specific CYP inhibitors (e.g., ketoconazole for CYP3A4, fluvoxamine for CYP1A2) .

  • Quantify metabolites via LC-MS/MS with stable isotope-labeled internal standards to ensure specificity .

  • Key validation metrics : Reaction phenotyping (enzyme kinetics), inhibition studies, and correlation analysis using genotyped human samples .

    CYP IsoformContribution to MetabolismExperimental Validation Method
    CYP3A4~50%Inhibition with ketoconazole
    CYP1A2~30%Inhibition with fluvoxamine
    CYP2D6Minor role (5-hydroxypropafenone formation)Genotype-stratified HLM assays

Q. Which analytical techniques are recommended for quantifying (R)-N-Depropylpropafenone and its conjugates in biological samples?

  • Answer :

  • Sample pretreatment : Hydrolyze glucuronide/sulfate conjugates using β-glucuronidase/arylsulfatase (e.g., 37°C incubation for 2 hours) to quantify total metabolite levels .
  • Detection : Use LC-MS/MS with a C18 column and gradient elution (mobile phase: 0.1% formic acid in acetonitrile/water). Monitor transitions at m/z 342 → 163 for (R)-N-depropylpropafenone .
  • Validation : Include recovery tests (>85%), matrix effects (<15% variability), and lower limit of quantification (LLOQ ≤ 1 ng/mL) .

Advanced Research Questions

Q. How should researchers address discrepancies in metabolite detection between in vitro and in vivo models when studying (R)-N-Depropylpropafenone?

  • Answer : Discrepancies arise due to species-specific phase II metabolism (e.g., minipigs exhibit rapid glucuronidation, reducing plasma metabolite levels ). Strategies include:

  • In vitro : Supplement microsomal assays with UDP-glucuronic acid (UGT cofactor) to mimic conjugation .
  • In vivo : Administer propafenone to genetically humanized mice (e.g., CYP2D6-transgenic models) to bridge interspecies gaps .
  • Data normalization : Adjust for hepatic extraction ratios and plasma protein binding (e.g., α1-acid glycoprotein levels) .

Q. What experimental strategies can mitigate the impact of CYP2D6 polymorphisms on pharmacokinetic analysis of (R)-N-Depropylpropafenone?

  • Answer :

  • Genotyping : Screen participants for CYP2D6 alleles (e.g., CYP2D64 for poor metabolizers) and stratify pharmacokinetic analysis .
  • Pharmacokinetic modeling : Use nonlinear mixed-effects models (NONMEM) to account for CYP2D6 activity variability .
  • In vitro-in vivo extrapolation (IVIVE) : Scale HLM data using physiologically based pharmacokinetic (PBPK) software (e.g., Simcyp) to predict metabolite exposure in polymorphic populations .

Q. How can researchers resolve contradictions in reported metabolite half-lives across studies?

  • Answer : Contradictions often stem from assay sensitivity (e.g., ELISA vs. LC-MS/MS) or sampling timepoints . Methodological solutions:

  • Study design : Use frequent sampling (0–48 hours post-dose) and population pharmacokinetics to capture terminal elimination phases .
  • Analytical rigor : Cross-validate assays with certified reference standards and participate in inter-laboratory proficiency testing .
  • Data reporting : Disclose quantification limits (e.g., LOQ = 0.5 ng/mL) and metabolite stability under storage conditions (−80°C vs. −20°C) .

Methodological Considerations

  • Species selection : Minipigs are suboptimal for phase II metabolite studies due to hyperactive UGTs; use humanized models or primary human hepatocytes .
  • Ethical reporting : Disclose genetic data anonymization protocols and obtain informed consent for pharmacogenomic studies .
  • Reproducibility : Adhere to ARRIVE guidelines for in vivo experiments and include raw chromatograms in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.